2-Fluoro-6-(4-iodobenzyloxy)benzonitrile
Description
2-Fluoro-6-(4-iodobenzyloxy)benzonitrile is a fluorinated aromatic compound featuring a nitrile group at position 1, a fluorine atom at position 2, and a 4-iodobenzyloxy substituent at position 6 of the benzene ring. The iodine atom in the benzyloxy group introduces steric bulk and polarizability, distinguishing it from analogs with smaller substituents (e.g., methyl, chloro) .
Properties
Molecular Formula |
C14H9FINO |
|---|---|
Molecular Weight |
353.13 g/mol |
IUPAC Name |
2-fluoro-6-[(4-iodophenyl)methoxy]benzonitrile |
InChI |
InChI=1S/C14H9FINO/c15-13-2-1-3-14(12(13)8-17)18-9-10-4-6-11(16)7-5-10/h1-7H,9H2 |
InChI Key |
SQFSOJTXIPSGDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)OCC2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
Key analogs and their substituent differences are summarized below:
Key Observations:
- Iodine vs. Methyl/Chloro: The iodine substituent increases molecular weight and steric hindrance compared to methyl or chloro analogs.
- Electron-Withdrawing Effects: The trifluoromethyl group (CF₃) in 2-Fluoro-6-(trifluoromethyl)benzonitrile creates a stronger electron-deficient aromatic system compared to the iodine-substituted compound, making it more reactive in charge-transfer applications (e.g., OLEDs) .
Physicochemical Properties
- Lipophilicity: The 4-methylbenzyloxy analog (logP ~2.5 estimated) is more lipophilic than the iodine derivative (logP ~3.0) due to iodine’s polarizability .
- Solubility: Iodinated compounds generally exhibit lower aqueous solubility than chloro or methyl analogs, requiring organic solvents like DMF or DMSO for dissolution .
Research Findings and Data Tables
Table 1: Comparative Reactivity in Cross-Coupling Reactions
| Compound | Reaction Yield with Pd Catalyst (%) | Reference |
|---|---|---|
| This compound | 85–90 | |
| 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile | 60–65 | |
| 2-Fluoro-6-(4-methylbenzyloxy)benzonitrile | <10 |
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